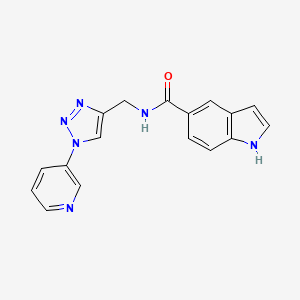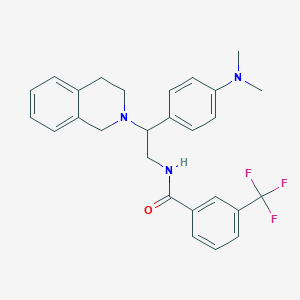
1-(2-(2,4-Dichlorophenoxy)ethyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(2,4-Dichlorophenoxy)ethyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one, also known as GW0742, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. PPARδ is a nuclear receptor that plays a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation. GW0742 has been widely studied for its potential therapeutic applications in various diseases, including metabolic disorders, cardiovascular diseases, and cancer.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Polyol Chain Synthesis : Utilizing 1,1-bis((trimethylsilyl)methyl)ethene as a linchpin, two different 4-acetoxy-1,3-dioxanes were joined to create anti-diols, contributing to the synthesis of roflamycoin polyol. This process demonstrates the utility of similar compounds in complex organic synthesis (Rychnovsky, Fryszman, & Khire, 1999).
Quinolin-8-ols Synthesis : The cyclization of certain ketone O-2,4-dinitrophenyloximes, similar in structure to the query compound, leads to the regioselective synthesis of quinolin-8-ols and tetrahydroquinolin-8-ols. This finding highlights potential applications in creating complex heterocyclic compounds (Uchiyama, Ono, Hayashi, & Narasaka, 1998).
Cotton Plant Ethylene Release : A native auxin, indolyl-3-acetic acid, accelerates the release of ethylene in cotton plants, an effect also observed with 2,4-dichlorophenoxy-acetic acid (2,4-D). This insight might be relevant for agricultural applications involving plant growth and development (Morgan & Hall, 1964).
Carbomethylation in Organic Chemistry : The FeCl2-promoted carbomethylation of arylacrylamides by di-tert-butyl peroxide leads to 3-ethyl-3-substituted indolin-2-one. This reaction, involving similar compounds, tolerates various functional groups, underlining its significance in synthetic organic chemistry (Dai et al., 2014).
Analytical and Physical Characterization
Spectroscopic and Diffractometric Study : Ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, a pharmaceutical compound related in structure, was characterized using various spectroscopic and diffractometric techniques, showcasing the importance of these methods in analyzing complex organic molecules (Vogt, Williams, Johnson, & Copley, 2013).
Cytochrome P450 Activities Inhibition : Chlorophyllin, a compound used in geriatric treatment, exhibits non-specific inhibition of cytochrome P450 activities, an insight that might be relevant for understanding interactions with related compounds (Yun, Jeong, Jhoun, & Guengerich, 1995).
Propriétés
IUPAC Name |
1-[2-(2,4-dichlorophenoxy)ethyl]-3-hydroxy-7-methyl-3-(2-oxopropyl)indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2NO4/c1-12-4-3-5-15-18(12)23(19(25)20(15,26)11-13(2)24)8-9-27-17-7-6-14(21)10-16(17)22/h3-7,10,26H,8-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCHWCDKANBYCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(C(=O)N2CCOC3=C(C=C(C=C3)Cl)Cl)(CC(=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2644109.png)
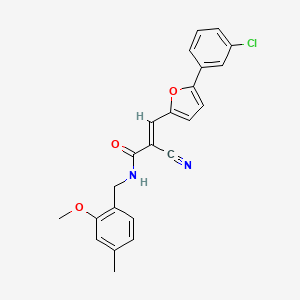
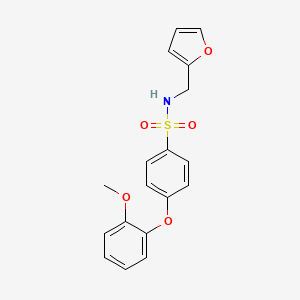


![6-[2-(2,5-Dimethylanilino)ethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2644117.png)
![2-(3-chlorophenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2644118.png)
![4-chloro-N-(4-methoxyphenethyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2644122.png)
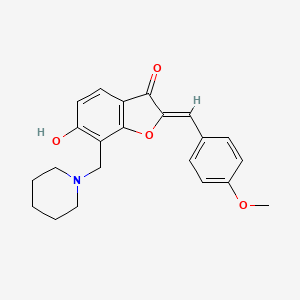

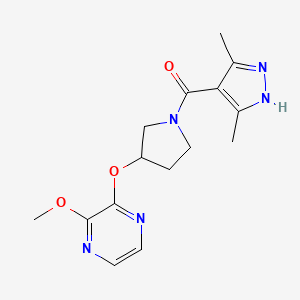
![N-(2,4-dimethoxyphenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2644129.png)
